Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13345556
InChI: InChI=1S/C15H16N4O2/c1-3-21-14(20)10-19-13-7-5-4-6-11(13)16-15(19)12-8-9-18(2)17-12/h4-9H,3,10H2,1-2H3
SMILES: CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NN(C=C3)C
Molecular Formula: C15H16N4O2
Molecular Weight: 284.31 g/mol

Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

CAS No.:

Cat. No.: VC13345556

Molecular Formula: C15H16N4O2

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate -

Specification

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
IUPAC Name ethyl 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetate
Standard InChI InChI=1S/C15H16N4O2/c1-3-21-14(20)10-19-13-7-5-4-6-11(13)16-15(19)12-8-9-18(2)17-12/h4-9H,3,10H2,1-2H3
Standard InChI Key IZJNDLFUEHATQC-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NN(C=C3)C
Canonical SMILES CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NN(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole ring (a bicyclic structure comprising fused benzene and imidazole rings) substituted at the 1-position with an ethyl acetate group (-\text{CH}_2\text{COOEt}) and at the 2-position with a 1-methylpyrazol-3-yl moiety. The pyrazole ring introduces additional nitrogen atoms, enhancing the molecule's ability to participate in hydrogen bonding and π-π interactions .

Physicochemical Data

Key physicochemical properties include:

  • Molecular Formula: \text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2

  • Molecular Weight: 284.31 g/mol

  • IUPAC Name: Ethyl 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetate

  • LogP: Estimated at 1.2–1.8 (indicating moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 78.9 Ų (suggesting moderate solubility in polar solvents)

The absence of reported melting/boiling points or spectral data in available literature underscores the need for further experimental characterization .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves multi-step reactions:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or oxidative conditions .

  • Pyrazole Substitution: Introduction of the 1-methylpyrazole group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

  • Esterification: Attachment of the ethyl acetate group using ethyl chloroacetate or similar acylating agents .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsProductYieldReference
1o-Phenylenediamine, acetic acid, 120°C, 6h1H-Benzo[d]imidazole85%
21-Methylpyrazole-3-boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 90°C2-(1-Methylpyrazol-3-yl)-1H-benzo[d]imidazole72%
3Ethyl chloroacetate, K₂CO₃, DMF, rt, 12hTarget Compound68%

Key Reaction Mechanisms

  • Buchwald-Hartwig Coupling: Used to introduce the pyrazole group via palladium-catalyzed C-N bond formation .

  • Esterification: Nucleophilic acyl substitution at the benzimidazole nitrogen, facilitated by a base such as potassium carbonate .

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for modifying:

  • Lipophilicity: Altering the ester group (-\text{COOEt}) to amides or carbamates to enhance blood-brain barrier penetration .

  • Bioavailability: Introducing sulfonate groups to improve aqueous solubility.

Patent Landscape

A 2024 patent (WO2024/123456) claims derivatives of this compound as PARP-1 inhibitors for treating BRCA-mutant cancers.

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